molecular formula C14H18N2O2 B2547083 4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol CAS No. 2175979-09-4

4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol

Cat. No.: B2547083
CAS No.: 2175979-09-4
M. Wt: 246.31
InChI Key: IBYJUMQVSKMKEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol is a chemical compound that features a benzodiazole ring fused with an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol typically involves the reaction of 2-methyl-1H-1,3-benzodiazole with an appropriate oxane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process would likely include steps such as purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., halides). The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzodiazole derivatives .

Scientific Research Applications

4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol is unique due to its combination of a benzodiazole ring with an oxane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[(2-methylbenzimidazol-1-yl)methyl]oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11-15-12-4-2-3-5-13(12)16(11)10-14(17)6-8-18-9-7-14/h2-5,17H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYJUMQVSKMKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3(CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.